molecular formula C13H18O2S B12993694 Ethyl 2-methyl-3-(p-tolylthio)propanoate

Ethyl 2-methyl-3-(p-tolylthio)propanoate

Cat. No.: B12993694
M. Wt: 238.35 g/mol
InChI Key: YHRIUYLDFFNULX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-3-(p-tolylthio)propanoate typically involves the esterification of 2-methyl-3-(p-tolylthio)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to maximize yield and purity. Quality control measures such as NMR, HPLC, and LC-MS are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-(p-tolylthio)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-3-(p-tolylthio)propanoate is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-3-(p-tolylthio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The sulfur atom in the p-tolylthio group can also participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the p-tolylthio group, which imparts distinct chemical and biological properties. This group can participate in specific interactions and reactions that are not possible with simpler esters, making it a valuable compound in research and development .

Properties

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

ethyl 2-methyl-3-(4-methylphenyl)sulfanylpropanoate

InChI

InChI=1S/C13H18O2S/c1-4-15-13(14)11(3)9-16-12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3

InChI Key

YHRIUYLDFFNULX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CSC1=CC=C(C=C1)C

Origin of Product

United States

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